molecular formula C8H17N3O2S B2628326 N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide CAS No. 1552182-41-8

N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide

Cat. No.: B2628326
CAS No.: 1552182-41-8
M. Wt: 219.3
InChI Key: HAJFBZRDRQJTCF-UHFFFAOYSA-N
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Description

N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups. This compound is part of the pyrrolopyrazine family, known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .

Preparation Methods

The synthesis of N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide involves several steps. One common method starts with the preparation of pyrrole derivatives, followed by cyclization and functionalization to introduce the sulfonamide group. The process typically involves:

Chemical Reactions Analysis

N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s sulfonamide group can form strong hydrogen bonds with biological molecules, affecting their function. Additionally, the pyrrole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide can be compared with other pyrrolopyrazine derivatives, which also exhibit diverse biological activities. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and rings, leading to distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-10(2)14(12,13)11-5-7-3-4-9-8(7)6-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJFBZRDRQJTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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